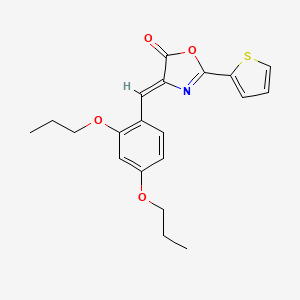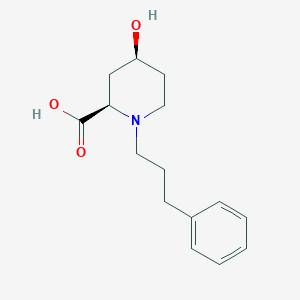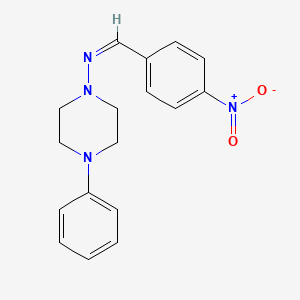
4-(2,4-dipropoxybenzylidene)-2-(2-thienyl)-1,3-oxazol-5(4H)-one
描述
4-(2,4-dipropoxybenzylidene)-2-(2-thienyl)-1,3-oxazol-5(4H)-one, commonly known as DIBO, is a synthetic compound that has been widely used in scientific research due to its unique chemical structure and properties. DIBO belongs to the class of oxazolone derivatives and has been found to exhibit a range of biological activities, making it a valuable tool in various fields of research.
作用机制
The mechanism of action of DIBO involves the formation of covalent bonds between the thiol groups of cysteine residues in proteins and the aldehyde groups of DIBO. This leads to the formation of stable crosslinks that can enhance the stability and immunogenicity of proteins and peptides.
Biochemical and Physiological Effects:
DIBO has been found to exhibit a range of biochemical and physiological effects, including the induction of apoptosis in cancer cells, the inhibition of viral replication, and the modulation of immune responses. It has also been found to have anti-inflammatory and antioxidant properties, making it a potential therapeutic agent for various diseases.
实验室实验的优点和局限性
One of the main advantages of using DIBO in lab experiments is its ability to selectively crosslink proteins and peptides, without affecting their biological activity. This makes it a valuable tool for studying protein-protein interactions and for developing novel therapeutics. However, one of the limitations of using DIBO is its potential toxicity, which can affect the viability and functionality of cells and tissues.
未来方向
There are several future directions for the use of DIBO in scientific research, including the development of new vaccines and immunotherapies, the study of protein-protein interactions, and the identification of new therapeutic targets. Additionally, the use of DIBO in combination with other compounds or therapies may enhance its efficacy and reduce its potential toxicity, opening up new avenues for drug development.
科学研究应用
DIBO has been extensively used in scientific research as a crosslinking agent for proteins and peptides. It has been found to be particularly useful in the development of vaccines and immunotherapies, where it is used to link antigens to carrier proteins, enhancing their immunogenicity and efficacy.
属性
IUPAC Name |
(4Z)-4-[(2,4-dipropoxyphenyl)methylidene]-2-thiophen-2-yl-1,3-oxazol-5-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21NO4S/c1-3-9-23-15-8-7-14(17(13-15)24-10-4-2)12-16-20(22)25-19(21-16)18-6-5-11-26-18/h5-8,11-13H,3-4,9-10H2,1-2H3/b16-12- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VZSSWHYVUIFWMH-VBKFSLOCSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC(=C(C=C1)C=C2C(=O)OC(=N2)C3=CC=CS3)OCCC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCOC1=CC(=C(C=C1)/C=C\2/C(=O)OC(=N2)C3=CC=CS3)OCCC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21NO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![3-ethoxy-4-[(2-fluorobenzyl)oxy]benzaldehyde 1,3-benzothiazol-2-ylhydrazone](/img/structure/B3896906.png)

![N-{[1-(methoxymethyl)cyclopropyl]methyl}-2-[(2-methylprop-2-en-1-yl)oxy]benzamide](/img/structure/B3896914.png)
![ethyl 2-[3-(acetyloxy)benzylidene]-5-(2-methoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B3896917.png)
![N-[4-(methylthio)benzylidene]-4-phenyl-1-piperazinamine](/img/structure/B3896937.png)



![2-[(1-benzyl-1H-benzimidazol-2-yl)thio]-N'-(2,3-dichlorobenzylidene)acetohydrazide](/img/structure/B3896953.png)
![1-(4-methylbenzoyl)-3-[(4-methylphenyl)sulfonyl]imidazolidine](/img/structure/B3896961.png)
![N-{[(2,4-dimethyl-8-quinolinyl)amino]carbonothioyl}-2-methoxybenzamide](/img/structure/B3896967.png)
![1'-methyl-N-[2-(2-pyridinyl)ethyl]-1,4'-bipiperidine-3-carboxamide](/img/structure/B3896993.png)
